

An In-depth Technical Guide to 2-Chloro-3-methoxyquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-methoxyquinoxaline

Cat. No.: B1320914

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-3-methoxyquinoxaline**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Properties of 2-Chloro-3-methoxyquinoxaline

2-Chloro-3-methoxyquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities. The incorporation of a chloro group and a methoxy group at the 2 and 3 positions, respectively, influences the molecule's physicochemical properties and potential biological interactions.

Physicochemical Data

The following table summarizes the key quantitative data for **2-Chloro-3-methoxyquinoxaline** and a structurally related analog for comparative purposes. Direct experimental data for some properties of **2-Chloro-3-methoxyquinoxaline** are not readily available in the public domain; in such cases, data for a closely related compound, 2-Chloro-3-methylquinoxaline, is provided as a reference.

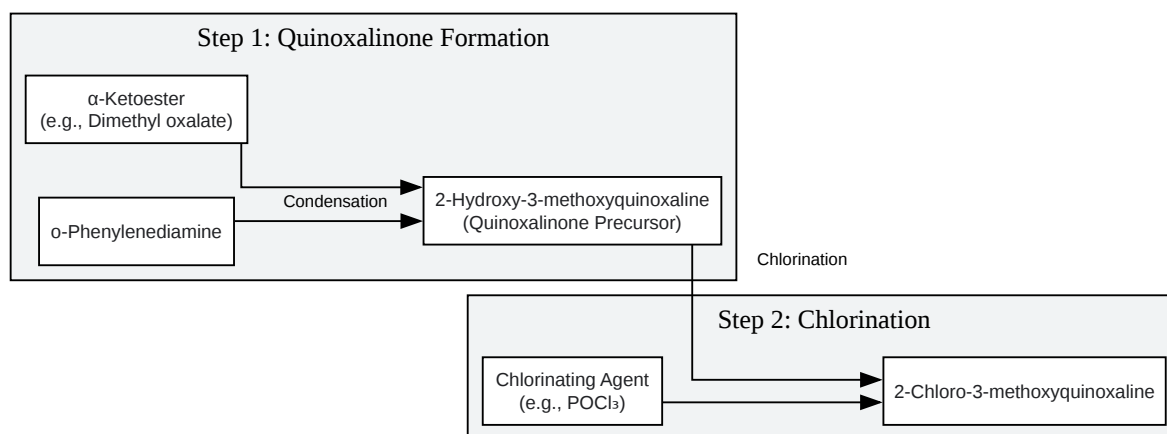
Property	2-Chloro-3-methoxyquinoxaline	2-Chloro-3-methylquinoxaline (Analog)
Molecular Formula	C ₉ H ₇ ClN ₂ O	C ₉ H ₇ ClN ₂
Molecular Weight	194.62 g/mol [1]	178.62 g/mol [2]
Melting Point	Not available	70-73 °C[2]
Boiling Point	Not available	Not available
Solubility	Very slightly soluble in water (predicted)	Very slightly soluble (0.43 g/L at 25 °C)
Appearance	Off-white to pale yellow solid (predicted)	Powder[2]

Synthesis and Characterization

The synthesis of **2-Chloro-3-methoxyquinoxaline** typically proceeds through a multi-step pathway, beginning with the formation of a quinoxalinone precursor followed by a chlorination step.

General Synthetic Pathway

The logical workflow for the synthesis of 2-chloro-3-substituted quinoxalines is illustrated in the diagram below. This process generally involves the condensation of an o-phenylenediamine with an appropriate α -ketoester to form the quinoxalinone ring, which is subsequently chlorinated.



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Caption: General synthetic workflow for **2-Chloro-3-methoxyquinoxaline**.

Experimental Protocols

Synthesis of the Quinoxalin-2-one Precursor:

The initial step involves the synthesis of the corresponding quinoxalin-2-one. A general procedure involves the condensation reaction of an o-phenylenediamine with an α -keto acid or its ester.

- **Reaction Setup:** o-Phenylenediamine is dissolved in a suitable solvent, such as ethanol or n-butanol, in a round-bottom flask.
- **Reagent Addition:** An equimolar amount of the appropriate α -ketoester (e.g., dimethyl oxalate) is added to the solution.
- **Reaction Conditions:** The mixture is typically heated to reflux for several hours to drive the condensation and cyclization reaction.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated solid product, the 2-hydroxy-3-methoxyquinoxaline, is collected by filtration, washed with a

cold solvent, and dried.

Chlorination of the Quinoxalin-2-one Precursor:

The hydroxyl group of the quinoxalinone is then replaced with a chlorine atom using a chlorinating agent.

- **Reaction Setup:** The dried 2-hydroxy-3-methoxyquinoxaline precursor is placed in a round-bottom flask.
- **Reagent Addition:** An excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl_3), is carefully added in a fume hood.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After cooling to room temperature, the reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until a neutral pH is achieved. The precipitated crude product is collected by filtration, washed with cold water, and dried.
- **Purification:** The crude **2-Chloro-3-methoxyquinoxaline** can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Analytical Characterization:

The identity and purity of the synthesized **2-Chloro-3-methoxyquinoxaline** should be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure of the compound.
- **Mass Spectrometry (MS):** Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine

the molecular weight and fragmentation pattern, confirming the presence of the chlorine isotope pattern.

- Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.
- Melting Point Analysis: The melting point of the purified product is measured and compared to literature values, if available, as an indicator of purity.

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References

- 1. 2-Chloro-6-methoxyquinoxaline | C₉H₇ClN₂O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-methylquinoxaline 97 32601-86-8 [sigmaaldrich.com]
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